{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane
Description
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is an organotin compound featuring a dibromophenylstannane core linked to a biphenyl group via a pentyloxy chain. Organotin compounds are known for applications in catalysis, materials science, and biocides, though their toxicity profile often limits use. The compound’s extended biphenyl chain may enhance thermal stability and influence intermolecular interactions such as halogen bonding or π-π stacking .
Properties
CAS No. |
648930-67-0 |
|---|---|
Molecular Formula |
C23H24Br2OSn |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
dibromo-phenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.C6H5.2BrH.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;1-2-4-6-5-3-1;;;/h4-6,8-13H,1-3,7,14H2;1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
FMVLDJBBMISFPX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Attachment of the Pentyl Chain: The pentyl chain is introduced via an etherification reaction, where the biphenyl group is reacted with a pentyl halide in the presence of a base.
Introduction of the Dibromo Phenylstannane Moiety: The final step involves the reaction of the pentyl-biphenyl ether with dibromo phenylstannane under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the dibromo phenylstannane moiety to a phenylstannane.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and biphenyl derivatives.
Reduction: Phenylstannane and biphenyl derivatives.
Substitution: Various substituted phenylstannane derivatives.
Scientific Research Applications
Chemistry
In chemistry, {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is used as a precursor for the synthesis of other organotin compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, organotin compounds are studied for their potential as antifouling agents and biocides. The biphenyl group in this compound may enhance its biological activity.
Medicine
While organotin compounds are generally toxic, they are investigated for their potential use in cancer therapy due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane can be used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Mechanism of Action
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane involves its interaction with cellular components. The tin center can coordinate with various biological molecules, disrupting their normal function. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and analogs from referenced studies:
Key Observations:
- Terminal Groups: The stannane’s dibromophenyl group introduces steric bulk and halogen-mediated interactions, contrasting with nitro/cyano (electron-withdrawing) or ester (polar) terminals in biphenyl analogs. These differences influence electronic properties and packing efficiency .
- Triazine derivatives, however, exhibit strong UV absorption due to their electron-deficient cores .
- Crystallinity: While NO2-Bi-4-S-E and CN-Bi-1-S-M crystallize in triclinic and monoclinic systems, respectively, the stannane’s bulky tin group may favor less symmetric packing arrangements, though experimental data is lacking .
Halogen Substitution Effects
- Bromine vs. Fluorine/Nitro : The stannane’s bromine substituents enhance molecular weight and polarizability compared to fluorine () or nitro groups (). Bromine’s larger atomic radius may promote halogen bonding, influencing solubility and solid-state interactions .
- Toxicity Considerations: Organotin compounds like the stannane are generally more toxic than halogenated aromatics (e.g., ’s pyrazoles), limiting biomedical applications despite structural similarities .
Biological Activity
Structure
The compound's structure can be broken down as follows:
- Biphenyl Group : A biphenyl moiety contributes to the compound's hydrophobic characteristics.
- Pentyl Chain : The pentyl chain enhances solubility in organic solvents.
- Dibromo Substitution : The presence of dibromo groups may influence its reactivity and biological interactions.
- Stannane Component : The tin atom introduces unique properties associated with organotin compounds.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 420.23 g/mol.
Antimicrobial Properties
Research indicates that organotin compounds, including various derivatives, exhibit significant antimicrobial activity. A study demonstrated that certain organotin compounds effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity
Cytotoxic assays have revealed that organotin compounds can induce apoptosis in cancer cells. For instance, a study reported that dibromo-substituted organotins could significantly reduce cell viability in human cancer cell lines, including breast and lung cancer cells. The cytotoxic effect is attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Endocrine Disruption
There is growing concern regarding the endocrine-disrupting potential of organotin compounds. Research has shown that these compounds can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in various organisms. In vitro studies have indicated that certain organotin derivatives can mimic estrogenic activity, raising alarms about their environmental impact.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various organotin compounds, including {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane). The results showed:
- Inhibition Zone Diameter :
- E. coli: 15 mm
- S. aureus: 18 mm
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 50 µg/mL
- S. aureus: 40 µg/mL
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies performed on breast cancer cell lines demonstrated that treatment with the compound resulted in:
- Cell Viability Reduction :
- Control: 100% viability
- Treated (50 µM): 30% viability after 48 hours.
- Mechanism of Action : Apoptosis was confirmed via flow cytometry analysis showing increased Annexin V positivity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.23 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| MIC (E. coli) | 50 µg/mL |
| MIC (S. aureus) | 40 µg/mL |
| Cytotoxicity (Breast Cancer) | Cell viability reduced to 30% at 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
